molecular formula C21H29N5O2 B2429208 8-(hexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 378215-01-1

8-(hexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B2429208
CAS-Nummer: 378215-01-1
Molekulargewicht: 383.496
InChI-Schlüssel: QQVAUKZGLQCLFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds like the one you mentioned typically belong to the class of organic compounds known as purines and purine derivatives . These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For example, the synthesis of similar compounds often involves the use of pinacol boronic esters or the Fries rearrangement .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include solubility, melting point, boiling point, and others .

Wirkmechanismus

The mechanism of action of such compounds can vary widely, depending on their specific structure and the biological system in which they are active .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely, depending on their specific structure and properties .

Zukünftige Richtungen

The future research directions for such compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include the development of new synthetic routes, the investigation of their biological activity, and the exploration of their potential uses in various fields .

Eigenschaften

CAS-Nummer

378215-01-1

Molekularformel

C21H29N5O2

Molekulargewicht

383.496

IUPAC-Name

8-(hexylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C21H29N5O2/c1-3-4-5-9-14-22-20-23-18-17(19(27)24-21(28)25(18)2)26(20)15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,3-5,9-10,13-15H2,1-2H3,(H,22,23)(H,24,27,28)

InChI-Schlüssel

QQVAUKZGLQCLFS-UHFFFAOYSA-N

SMILES

CCCCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.